molecular formula C17H14N4O3S2 B10833490 Imidazole derivative 11

Imidazole derivative 11

Cat. No.: B10833490
M. Wt: 386.5 g/mol
InChI Key: WCSLLVSWFDOVCR-UHFFFAOYSA-N
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Description

Imidazole derivative 11 is a nitrogen-containing aromatic heterocyclic compound. Imidazole and its derivatives are known for their versatility and wide range of applications in various fields such as medicine, synthetic chemistry, and industry. These compounds are particularly valued for their biological and pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazole derivatives typically involves multicomponent reactions. One common method is the cyclocondensation of 1,2-diketones, ammonium acetate, and aldehydes or anilines. This reaction can be catalyzed by various catalysts under green or solvent-based conditions . For example, a mixture of isatin, aliphatic or aromatic aldehydes, ammonium acetate, and a catalyst like Ce@STANPs/ZrO2 in water can be heated at 100°C under microwave conditions to yield high product yields .

Industrial Production Methods: Industrial production of imidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microreactors has been explored to enhance efficiency and scalability. Green chemistry approaches, such as the use of nonhazardous solvents and microwave irradiation, are also being adopted to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Imidazole derivative 11 can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of imidazole derivative 11 involves its interaction with specific molecular targets. For instance, imidazole derivatives can inhibit the enzyme cytochrome P450 14α-demethylase, which is crucial for ergosterol biosynthesis in fungal cells. This inhibition disrupts the fungal cell membrane, leading to cell death . Additionally, imidazole derivatives can form hydrogen bonds and van der Waals interactions with biological molecules, affecting their function .

Comparison with Similar Compounds

Imidazole derivative 11 can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific substitution pattern and the resulting biological activities. Its ability to inhibit specific enzymes and interact with various biological targets makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C17H14N4O3S2

Molecular Weight

386.5 g/mol

IUPAC Name

N-[5-(1H-imidazo[4,5-b]pyridin-2-yl)-2-methoxyphenyl]thiophene-2-sulfonamide

InChI

InChI=1S/C17H14N4O3S2/c1-24-14-7-6-11(16-19-12-4-2-8-18-17(12)20-16)10-13(14)21-26(22,23)15-5-3-9-25-15/h2-10,21H,1H3,(H,18,19,20)

InChI Key

WCSLLVSWFDOVCR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(N2)C=CC=N3)NS(=O)(=O)C4=CC=CS4

Origin of Product

United States

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